4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Description
4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has been the focus of scientific research due to its potential use in various fields. This compound is also known as DMTPA and has a molecular formula of C13H17N2S.
Scientific Research Applications
Multi-Stimuli Responsive Materials
- Security Ink Applications : A novel V-shaped molecule derived from a thiazole derivative has shown potential in creating security inks. This molecule exhibits morphology-dependent fluorochromism, which changes color in response to mechanical force or pH stimuli. Its unique property of intense solid-state emission and mechano-chromic activity, due to its twisted conformation and loose molecular packing, makes it suitable for security applications without the need for a covering agent (Xiao-lin Lu & M. Xia, 2016).
Coordination Compounds and Material Chemistry
- Structural Analysis of Coordination Compounds : Thiazole derivatives have been used to synthesize coordination compounds with cobalt(II), nickel(II), and copper(II). These compounds, derived from enantiomerically pure 2-amino-thiazoles, showcase distinct electronic spectra and metal-ligand interactions. Their structural and electronic characteristics make them of interest for exploring metal-organic frameworks and catalytic activities (Raúl Ramírez-Trejo et al., 2010).
Chemical Synthesis and Reactivity
- Chemoselective Acylating Agents : N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine has been identified as a highly chemoselective acylating agent. Its ability to react with primary amines in the presence of secondary amines, and to prefer less sterically hindered primary amines, underscores its utility in synthetic chemistry for selective modification of molecules (T. Kim & G. Yang, 2002).
properties
IUPAC Name |
4,4-dimethyl-N-(2-methylphenyl)-5H-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGXRYYMIMGNGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(CS2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
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